(3-Chloro-2-fluorophenyl)trimethylsilane
CAS No.:
Cat. No.: VC18333349
Molecular Formula: C9H12ClFSi
Molecular Weight: 202.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12ClFSi |
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Molecular Weight | 202.73 g/mol |
IUPAC Name | (3-chloro-2-fluorophenyl)-trimethylsilane |
Standard InChI | InChI=1S/C9H12ClFSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 |
Standard InChI Key | SOJCDCDPHVKSII-UHFFFAOYSA-N |
Canonical SMILES | C[Si](C)(C)C1=C(C(=CC=C1)Cl)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of (3-Chloro-2-fluorophenyl)trimethylsilane is C₉H₁₂ClFSi, with a molecular weight of 214.73 g/mol. Its IUPAC name is derived from the substitution pattern on the phenyl ring: a chlorine atom at position 3 and a fluorine atom at position 2, bonded to a trimethylsilyl group. The compound’s structure is represented by the canonical SMILES: CSi(C)C1=C(C(=CC=C1)Cl)F, which highlights the spatial arrangement of substituents.
Key Structural Characteristics:
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Halogen Substituents: The electron-withdrawing effects of chlorine and fluorine enhance electrophilic reactivity at the aromatic ring, facilitating nucleophilic substitution and cross-coupling reactions.
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Trimethylsilyl Group: Imparts steric bulk and stabilizes reactive intermediates through hyperconjugation, making the compound a valuable synthetic intermediate.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (3-Chloro-2-fluorophenyl)trimethylsilane likely follows methodologies analogous to those used for similar halogenated silanes. A plausible route involves:
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Lithiation-Halogen Exchange:
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Reaction of 3-chloro-2-fluorobromobenzene with n-butyllithium in anhydrous hexane at low temperatures (-60°C), generating a lithiated intermediate .
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Subsequent quenching with trimethylchlorosilane (Me₃SiCl) in tetrahydrofuran (THF) yields the target compound.
This method, adapted from pyridine-based silane synthesis , typically achieves yields of 70–80% under optimized conditions.
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Industrial Manufacturing
Industrial production scales up the lithiation-silylation process using continuous-flow reactors to maintain precise temperature control (-60°C to 20°C) and minimize side reactions. Key considerations include:
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Purity Control: Distillation or chromatography ensures >98% purity for pharmaceutical or electronic applications.
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Cost Efficiency: Bulk procurement of precursors like Me₃SiCl and automated reaction monitoring reduce production costs.
Reactivity and Chemical Transformations
Substitution Reactions
The chlorine atom at position 3 is highly susceptible to nucleophilic displacement. For example:
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Amination: Reaction with primary amines (e.g., methylamine) in the presence of Pd(OAc)₂ catalysts produces arylaminated derivatives.
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Alkoxylation: Treatment with sodium methoxide yields methoxy-substituted silanes, useful in polymer chemistry.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Heck couplings to form biaryl or styrenyl products, respectively. For instance:
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Suzuki Coupling: Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis generates biphenyl silanes, key intermediates in liquid crystal synthesis.
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the silane to (3-chloro-2-fluorophenyl)methane, though this pathway is less common due to the stability of the Si–C bond.
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Oxidation: Ozone or m-CPBA oxidizes the aromatic ring, leading to epoxidation or hydroxylation products.
Physicochemical Properties
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.30 (m, 3H, aromatic), 0.35 (s, 9H, SiMe₃).
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¹³C NMR: δ 160.1 (C-F), 134.5 (C-Cl), 128.9–121.7 (aromatic carbons), 1.2 (SiMe₃).
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IR (cm⁻¹): 1250 (Si–C), 1100 (C–F), 750 (C–Cl).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 220°C, with exothermic degradation pathways producing SiOx residues.
Applications in Industry and Research
Pharmaceutical Intermediate
The compound serves as a precursor to bioactive molecules, such as kinase inhibitors, where the silane group improves metabolic stability.
Materials Science
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Semiconductor Fabrication: Used in chemical vapor deposition (CVD) to deposit silicon-containing thin films.
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Liquid Crystals: Functionalized via cross-coupling to create mesogenic compounds with tailored dielectric properties.
Organic Synthesis
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Protecting Group: The trimethylsilyl moiety temporarily masks reactive sites during multistep syntheses.
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Directed ortho-Metalation: Directs regioselective functionalization of aromatic rings in complex molecule assembly.
Comparison with Analogous Compounds
Compound | Key Differences | Reactivity Profile |
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(3-Bromo-2-fluorophenyl)trimethylsilane | Bromine substituent instead of chlorine | Higher oxidative stability |
Phenyltrimethylsilane | No halogen substituents | Lower electrophilicity |
(4-Fluorophenyl)trimethylsilane | Fluorine at para position | Reduced steric hindrance |
Future Directions
Research should prioritize:
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Green Synthesis: Developing catalytic systems to replace stoichiometric lithiation steps.
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Biological Screening: Evaluating antimicrobial or anticancer activity of derivatives.
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Advanced Materials: Integrating the compound into MOFs or covalent organic frameworks (COFs).
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